KM-233

Descripción general

Descripción

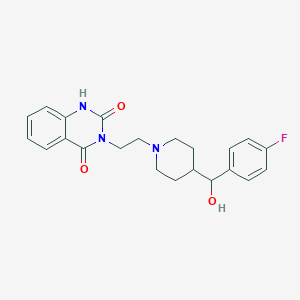

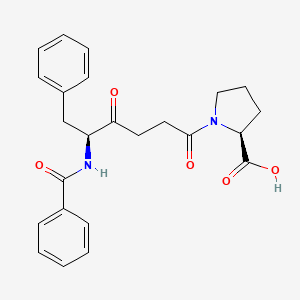

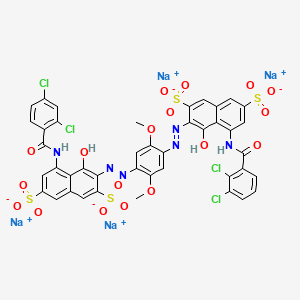

Because selective activation of peripheral cannabinoid (CB2) receptors in rat C-6 glioma cells has been shown to induce apoptosis through enhanced ceramide synthesis de novo, CB2 agonists present potential as anti glioma agents. KM 233 is a Δ8-tetrahydrocannabinol analog with a dimethyl substitution that exhibits high binding affinity for both the CB1 and CB2 receptors with 13-fold selectivity for the CB2 receptor (Kis = 12.3 and 0.91 nM, respectively). Demonstrating good lipophilicity and ability to penetrate the blood brain barrier, KM 233 inhibits human U87 glioma cell proliferation in vitro with an IC50 value of 1.4 μM and significantly reduces U87 glioma tumor size in vivo at a dose of 2 mg/kg in a SCID mouse xenograft side-pocket model.

KM-233 is a cannabinoid ligand.

Aplicaciones Científicas De Investigación

Agente quimioterapéutico antiglioma

KM-233 ha demostrado una citotoxicidad significativa contra las células de glioma humano U87, mostrando un potencial como agente quimioterapéutico eficaz. Posee una afinidad selectiva para los receptores CB2 en relación con el THC y ha mostrado una eficacia superior en comparación con el agente antiglioma de uso común BCNU. Esto sugiere el potencial de this compound para tratar gliomas de alto grado, siendo la buena penetración de la barrera hematoencefálica una ventaja notable .

Fármaco cannabinoide sintético

Como cannabinoide sintético, this compound es un análogo estructural del Δ8-tetrahidrocannabinol (THC), con modificaciones que mejoran su estabilidad y afinidad de unión, particularmente para los receptores CB2. Esta propiedad podría aprovecharse para desarrollar tratamientos que se dirijan a los receptores cannabinoides sin los efectos psicoactivos asociados con el THC .

3. Eficacia in vivo contra tejido tumoral primario Los estudios in vivo han demostrado que this compound puede disminuir significativamente la tasa de crecimiento tumoral cuando se evalúa contra tejido tumoral primario en modelos de flanco lateral. Esto indica su potencial como un nuevo tratamiento para el glioblastoma multiforme (GBM), pendiente de un mayor refinamiento estructural para mejorar las propiedades biofarmacéuticas .

Mecanismo De Acción

Target of Action

KM-233 is a synthetic cannabinoid drug . It has a selective affinity for the CB2 receptors , which are primarily found in the peripheral nervous system and play a crucial role in modulating the immune system and inflammation .

Mode of Action

This compound interacts with its primary target, the CB2 receptors, causing a time-dependent change in the phosphorylation profiles of several key proteins . These proteins include MEK, ERK1/2, Akt, BAD, STAT3, and p70S6K . The interaction of this compound with these proteins triggers a series of cellular responses, leading to its therapeutic effects .

Biochemical Pathways

The interaction of this compound with its targets affects several biochemical pathways. The phosphorylation profiles of MEK, ERK1/2, Akt, BAD, STAT3, and p70S6K are altered . These proteins are involved in various cellular processes, including cell growth, survival, and apoptosis . The changes in these pathways lead to the downstream effects of this compound .

Pharmacokinetics

This compound is a classical cannabinoid with good blood-brain barrier penetration . This property allows the compound to reach its targets in the central nervous system effectively . .

Result of Action

The action of this compound leads to significant molecular and cellular effects. In vitro studies have shown that treatment with this compound causes almost complete mitochondrial depolarization 6 hours post-treatment, followed by a rapid increase in cleaved caspase 3 and significant cytoskeletal contractions . These changes indicate the induction of apoptosis, or programmed cell death, in the treated cells .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other substances that interact with the same targets . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and light exposure.

Propiedades

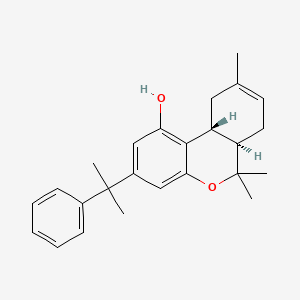

IUPAC Name |

(6aR,10aR)-6,6,9-trimethyl-3-(2-phenylpropan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O2/c1-16-11-12-20-19(13-16)23-21(26)14-18(15-22(23)27-25(20,4)5)24(2,3)17-9-7-6-8-10-17/h6-11,14-15,19-20,26H,12-13H2,1-5H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYXCXRHVALIJD-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2C(C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H]2[C@@H](C1)C3=C(C=C(C=C3OC2(C)C)C(C)(C)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

628263-22-9, 797793-15-8 | |

| Record name | (6aR,10aR)-6a,7,10,10a-Tetrahydro-6,6,9-trimethyl-3-(1-methyl-1-phenylethyl)-6H-dibenzo[b,d]pyran-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628263-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KM-233 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMV7S3C3B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6a,7,10,10a-Tetrahydro-6,6,9-trimethyl-3-(1-methyl-1-phenylethyl)-6H-dibenzo[b,d]pyran-1-ol, (6aR,10aR)-rel- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAJ4486BWX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B1673591.png)